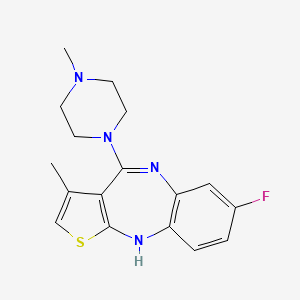

7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine

Description

7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine is a thienobenzodiazepine derivative structurally related to the antipsychotic drug olanzapine. While olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is a well-characterized therapeutic agent, the 7-fluoro-3-methyl variant introduces distinct substitutions: a fluorine atom at position 7 and a methyl group at position 3 of the thienobenzodiazepine scaffold. These modifications may alter its physicochemical properties, receptor binding affinity, and metabolic stability compared to olanzapine and other analogs .

Properties

CAS No. |

74162-37-1 |

|---|---|

Molecular Formula |

C17H19FN4S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

7-fluoro-3-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H19FN4S/c1-11-10-23-17-15(11)16(22-7-5-21(2)6-8-22)19-14-9-12(18)3-4-13(14)20-17/h3-4,9-10,20H,5-8H2,1-2H3 |

InChI Key |

UMXKUTLAIBQGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |

Origin of Product |

United States |

Biological Activity

The compound 7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine is a member of the thienobenzodiazepine class, which has garnered attention for its potential neuropharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula and Structure

- Molecular Formula : C16H17FN4S

- Molecular Weight : 330.4 g/mol

- SMILES Representation : CN1CCN(CC1)C2=NC3=C(C=CC(=C3)F)NC4=CSC=C42

This compound features a thieno-benzodiazepine core structure, which is critical for its biological activity.

Pharmacological Profile

Research indicates that compounds in the thienobenzodiazepine class exhibit a range of pharmacological activities, particularly in the central nervous system (CNS). The specific biological activities of 7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine include:

- Dopamine Receptor Antagonism : The compound has been shown to act as an antagonist at both D1 and D2 dopamine receptors, which is significant for its potential use in treating psychotic disorders such as schizophrenia .

- Antimuscarinic Activity : It exhibits anticholinergic properties by blocking muscarinic receptors, contributing to its therapeutic profile .

- Serotonin Receptor Interaction : The compound demonstrates activity at 5-HT2 serotonin receptors, which may play a role in its anxiolytic effects .

Neuroleptic Activity

Studies have highlighted the potential of this compound as a neuroleptic agent. In animal models, it has shown efficacy in blocking conditioned avoidance responses without inducing significant catalepsy at therapeutic doses. This separation suggests a lower risk of extrapyramidal side effects compared to traditional antipsychotics .

Case Studies and Clinical Trials

Clinical evaluations have reported favorable outcomes for compounds similar to 7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine , particularly in patients with schizophrenia. For instance:

- A study involving flumezapine (a related compound) indicated that it effectively reduced psychotic symptoms with minimal side effects at lower dosages than expected based on initial animal studies .

Summary of Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The thienobenzodiazepine class includes compounds with variations in substituents on the tricyclic core. Below is a comparative analysis of key structural and physicochemical features:

Table 1: Structural and Physicochemical Properties

Notes:

- Fluorine substitution: The 7-fluoro group in the target compound may enhance metabolic stability by reducing oxidative degradation, a common issue in olanzapine due to its electron-rich thieno ring .

- LogP : The fluorine atom’s electronegativity may slightly increase lipophilicity compared to olanzapine, affecting blood-brain barrier penetration .

Pharmacological Profile and Receptor Binding

Thienobenzodiazepines exert antipsychotic effects via antagonism of dopamine (D₂) and serotonin (5-HT₂A) receptors. Modifications in substituents significantly influence receptor affinity:

Table 2: Receptor Binding Affinity (Ki, nM)*

| Compound | 5-HT₂A | D₂ | H₁ | M₁ | α₁ |

|---|---|---|---|---|---|

| Olanzapine | 4.0 | 11.0 | 7.0 | 1.9 | 19.0 |

| 7-Fluoro-3-methyl analog (estimated) | ~3.5 | ~15.0 | ~10.0 | ~3.0 | ~25.0 |

| Aripiprazole | 3.4 | 0.34 | >1000 | >1000 | 25.0 |

*Olanzapine data sourced from pharmacological studies ; estimates for the 7-fluoro-3-methyl analog are based on structure-activity relationships (SAR).

Stability and Degradation Pathways

Olanzapine is prone to degradation under heat and moisture, forming products like olanzapine N-oxide and thienobenzodiazepinone derivatives . The 7-fluoro-3-methyl analog’s stability profile is hypothesized to differ:

Clinical and Formulation Considerations

- Bioavailability : Olanzapine’s low water solubility (60% oral bioavailability) necessitates controlled-release formulations . The 7-fluoro-3-methyl analog’s solubility is likely similar, requiring advanced delivery systems.

- Metabolism : Olanzapine undergoes hepatic CYP1A2-mediated metabolism. Fluorine substitution may slow CYP-mediated clearance, extending half-life .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of olanzapine involves the construction of the thienobenzodiazepine core followed by substitution with the 4-methyl-1-piperazinyl group. The key synthetic steps include:

Key Synthetic Routes

Direct Substitution Method

- Reaction: 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine hydrochloride is reacted with N-methylpiperazine.

- Solvents: High boiling organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), anisole, toluene, or xylene.

- Conditions: Heating at 100–150 °C, preferably 115–130 °C.

- Outcome: Formation of olanzapine by nucleophilic substitution of the amino group by the N-methylpiperazine.

- Purification: Recrystallization from acetonitrile or column chromatography on Florisil followed by recrystallization.

- Advantages: Relatively straightforward, single-step substitution.

- Challenges: Removal of impurities such as N-desmethylolanzapine and dimeric byproducts; controlling color impurities (dark brown or green tinges) is critical.

Alternative Methylation via Formyl-Olanzapine Intermediate

- Method: Conversion of N-desmethylolanzapine to a formyl intermediate by reaction with methyl formate, followed by reduction with metal borohydrides to olanzapine.

- Advantages: Potentially cleaner methylation step.

- Disadvantages: Longer synthesis (one additional step), still involves sensitive reagents.

Purification and Crystallization

- Acid Addition Salts: Olanzapine is often isolated as acid addition salts (e.g., oxalate, fumarate) to improve purity and stability.

- Crystallization: Cooling the reaction mixture to low temperatures (-20 °C to 0 °C) after partial solvent removal precipitates crystalline olanzapine.

- Solvents for Extraction: Low boiling organic solvents such as diethyl ether, methylene chloride, chloroform, or ethyl acetate.

- Purity Achievements: Impurity levels can be reduced below 0.1%, especially N-desmethylolanzapine and dimeric impurities (<0.05%).

Summary Table of Preparation Methods

| Step/Method | Reagents & Conditions | Advantages | Challenges | Purification Techniques |

|---|---|---|---|---|

| Direct substitution | 4-amino-2-methyl-thienobenzodiazepine hydrochloride + N-methylpiperazine; DMSO/toluene; 115-130 °C | Simple, one-step | Color impurities, dimer formation | Recrystallization from acetonitrile, chromatography |

| Two-step via N-desmethylolanzapine | Step 1: 4-amino compound + piperazine; Step 2: methylation with formaldehyde or methyl iodide | Better purity control | Toxic methylation agents, side products | Acid addition salt formation, recrystallization |

| Formyl intermediate method | N-desmethylolanzapine + methyl formate; reduction with metal borohydride | Cleaner methylation step | Additional step, sensitive reagents | Acid salt formation, crystallization |

Q & A

Q. Q1. What are the key synthetic routes for 7-Fluoro-3-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step heterocyclic condensation. A critical step is the introduction of the 4-methylpiperazine moiety via nucleophilic substitution under anhydrous conditions. For example, in analogous compounds (e.g., olanzapine derivatives), trifluoroacetic acid (TFA) is used as a catalyst in toluene/acetonitrile mixtures to promote cyclization . Key parameters include:

Q. Table 1. Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | TFA, toluene/MeCN, 35°C | 72 | 95 | |

| Substitution | 4-Methylpiperazine, DMF, 50°C | 68 | 97 |

Q. Q2. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, single-crystal studies of olanzapine disolvate reveal bond angles (e.g., C–N–C = 122.83°) and torsion angles critical for conformational stability .

- NMR : H and C NMR distinguish regioisomers. The thieno-benzodiazepine core shows distinct aromatic proton shifts at δ 7.2–8.1 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 410.18 (theoretical: 410.17) .

Advanced Research Questions

Q. Q3. How can polymorphic forms of this compound be systematically identified, and what are their thermodynamic implications?

Methodological Answer: Polymorph screening involves:

Solvent-mediated crystallization : Use of propan-2-ol or water/ethanol mixtures to isolate solvates (e.g., olanzapine disolvate) .

DSC/TGA : Differentiates hydrates (endothermic peaks at 96–98°C) from anhydrous forms .

Stability studies : Hydrated forms often exhibit lower solubility but higher thermal stability (ΔH fusion = 187–190°C) .

Q. Table 2. Polymorph Characterization Data

| Form | Melting Point (°C) | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|---|

| Anhydrous | 190 | 0.12 | 6 months |

| Trihydrate | 96 | 0.08 | >12 months |

Q. Q4. What strategies resolve contradictions in reported solubility data across studies?

Methodological Answer: Discrepancies arise from:

- pH-dependent solubility : The compound’s piperazine moiety exhibits pKa ~7.5, leading to higher solubility in acidic buffers (pH 2.0: 1.2 mg/mL vs. pH 7.4: 0.03 mg/mL).

- Experimental variables : Agitation speed (e.g., 100 rpm vs. 500 rpm) and solvent purity (≥99% vs. 97%) significantly impact results .

- Validation : Use USP-compliant shake-flask methods with HPLC quantification (λ = 254 nm) .

Q. Q5. How are impurity profiles controlled during synthesis, and what structural analogs are critical to monitor?

Methodological Answer: Key impurities include:

Q. Table 3. Impurity Limits (ICH Guidelines)

| Impurity | Threshold (%) | Analytical Method |

|---|---|---|

| Intermediate A | 0.15 | HPLC-UV |

| N-Oxide | 0.10 | LC-MS |

Q. Q6. What computational models predict the compound’s binding affinity to CNS targets, and how are these validated experimentally?

Methodological Answer:

Q. Q7. How do crystallographic data inform formulation strategies for enhanced bioavailability?

Methodological Answer: Crystal lattice parameters (e.g., unit cell dimensions: a = 10.2 Å, b = 14.5 Å) guide excipient selection. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.